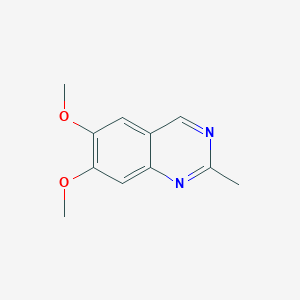

6,7-Dimethoxy-2-methylquinazoline

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C11H12N2O2 |

|---|---|

Molekulargewicht |

204.22 g/mol |

IUPAC-Name |

6,7-dimethoxy-2-methylquinazoline |

InChI |

InChI=1S/C11H12N2O2/c1-7-12-6-8-4-10(14-2)11(15-3)5-9(8)13-7/h4-6H,1-3H3 |

InChI-Schlüssel |

FQTFIMUPUQFJFK-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=NC2=CC(=C(C=C2C=N1)OC)OC |

Herkunft des Produkts |

United States |

synthesis and biological activity of 6,7-Dimethoxy-2-methylquinazoline

Molecular Architecture and Pharmacology of 6,7-Dimethoxy-2-methylquinazoline: A Technical Guide

Executive Summary

As a privileged heterocyclic scaffold, 6,7-dimethoxy-2-methylquinazoline serves as a critical pharmacophore in modern medicinal chemistry. Its unique electronic distribution—governed by the electron-donating methoxy groups at C6 and C7, alongside highly reactive centers at C2 and C4—makes it an ideal precursor for developing targeted therapeutics. This guide provides an in-depth analysis of its synthetic pathways, the chemical causality behind protocol design, and its diverse biological activities spanning kinase inhibition to epigenetic modulation.

Synthetic Methodology & Chemical Causality

The synthesis of highly active quinazoline derivatives fundamentally relies on the precise functionalization of the C4 position. The transformation from a stable quinazolinone to a reactive electrophile, and subsequently to a target active pharmaceutical ingredient (API), requires strict control over reaction microenvironments.

Synthetic Workflow

Synthetic workflow of 6,7-Dimethoxy-2-methylquinazoline derivatives.

Self-Validating Experimental Protocols

Protocol A: Catalytic Chlorination of 3H-6,7-dimethoxy-2-methylquinazolin-4-one

-

Step 1: Suspend 0.30 g (1.36 mmol) of 3H-6,7-dimethoxy-2-methylquinazolin-4-one in 8 mL of thionyl chloride (SOCl 2 )[1].

-

Step 2: Add 10 drops of anhydrous N,N-Dimethylformamide (DMF).

-

Causality: DMF is not utilized as a solvent here; it acts as a critical catalyst. It reacts with SOCl 2 to generate the Vilsmeier-Haack reagent (a highly electrophilic chloroiminium ion). This intermediate attacks the tautomeric enol form of the quinazolinone, facilitating the rapid displacement of the hydroxyl group with chloride. This mechanistic pathway ensures high yield and prevents the accumulation of unreacted starting material[1].

-

-

Step 3: Reflux the mixture for 3 hours.

-

Self-Validation System: To prevent premature workup, extract a 10 µL aliquot, quench it immediately in ice-cold saturated NaHCO 3 , and extract with dichloromethane (DCM). Perform Thin Layer Chromatography (TLC) using EtOAc/Hexane (1:1). The protocol is validated to proceed to Step 4 only when the highly polar starting material spot is completely replaced by a less polar, strongly UV-active spot.

-

-

Step 4: Cool to room temperature, dilute with DCM, and carefully neutralize with solid Na 2 CO 3 to pH 7-8. Extract, wash with brine, dry over MgSO 4 , and concentrate under reduced pressure to yield 4-chloro-6,7-dimethoxy-2-methylquinazoline as a yellow solid (m.p. 184–186 °C)[1].

Protocol B: Nucleophilic Aromatic Substitution (S N Ar) at C4

-

Step 1: Dissolve 4-chloro-6,7-dimethoxy-2-methylquinazoline (1.0 equiv) and a secondary amine (e.g., 1-methyl-1,4-diazepane, 1.0–2.5 equiv) in anhydrous DMF[2].

-

Step 2: Add N,N-diisopropylethylamine (DIPEA, 3.0 equiv).

-

Causality: The C4 position of the quinazoline ring is highly electron-deficient due to the electron-withdrawing nature of the adjacent nitrogen atoms, making it primed for S N Ar. DIPEA acts as a sterically hindered, non-nucleophilic base to scavenge the HCl generated during the substitution. This prevents the protonation of the nucleophilic amine, maintaining its active state and driving the reaction to thermodynamic completion[2].

-

-

Step 3: Stir at room temperature for 2 hours.

-

Self-Validation System: Monitor the reaction via LC-MS. The system is validated when the mass spectrum confirms the total disappearance of the m/z 238.67 peak (chloro-intermediate) and the emergence of the target product mass (e.g., m/z 316 for the diazepane derivative).

-

-

Step 4: Quench with saturated aqueous NaHCO 3 (10 mL), extract with ethyl acetate (3 × 10 mL), wash the combined organic layers with brine, and dry over Na 2 SO 4 [2].

Biological Activity & Pharmacological Targets

The 6,7-dimethoxyquinazoline core is a highly versatile pharmacophore that interacts with multiple biological targets, primarily through competitive binding at ATP-binding sites or epigenetic reader domains.

Platelet-Derived Growth Factor Receptor (PDGFR) Inhibition

Abnormal Platelet-Derived Growth Factor (PDGF) signaling drives proliferative disorders such as atherosclerosis, restenosis following balloon injury, and various malignancies[3]. Derivatives of 6,7-dimethoxyquinazoline act as potent, ATP-competitive inhibitors of the PDGFR tyrosine kinase domain. By blocking autophosphorylation, these compounds sever the downstream PI3K/AKT and RAS/MAPK signaling cascades, effectively halting tumor cell proliferation and neointima formation[3].

Mechanism of PDGFR inhibition by quinazoline derivatives.

Epigenetic Modulation via PRC2 Accessory Proteins

Recent structural biology advancements have identified the 6,7-dimethoxyquinazoline scaffold as a ligandable core for Polycomb Repressive Complex 2 (PRC2) accessory proteins, specifically PHF1 and PHF19[2]. These proteins utilize Tudor domains to "read" methylated lysine 36 on histone H3 (H3K36me3). Small-molecule antagonists featuring the quinazoline core disrupt this epigenetic recognition, offering a novel therapeutic vector for cancers driven by PRC2 dysregulation, such as multiple myeloma[2].

Aurora A Kinase and Anticancer Efficacy

Beyond receptor tyrosine kinases, the scaffold exhibits broad-spectrum cytotoxicity by inhibiting Aurora A kinase, a critical regulator of cellular mitosis. Disruption of this kinase leads to mitotic catastrophe, apoptosis, and the suppression of malignant cell growth across various cell lines, including non-small cell lung cancer (NSCLC) and cervical cancer[4].

Quantitative Structure-Activity Relationship (QSAR) Data

The substitution pattern at the C6, C7, and C4 positions heavily dictates target affinity. The table below summarizes the quantitative biological data (IC 50 ) of key derivatives synthesized from the 6,7-dimethoxy-2-methylquinazoline core.

| Compound / Derivative | Primary Target | IC 50 (µM) | Primary Application / Cell Line | Source |

| 17a (Ethoxy analogue) | PDGFR β | 0.01 | Anti-restenosis / Anticancer | [3] |

| 16j (Methoxyethoxy analogue) | PDGFR β | 0.02 | Anti-restenosis / Anticancer | [3] |

| 21a (Tricyclic derivative) | PDGFR β | 0.10 | Anti-restenosis | [3] |

| Compound 6 (Pyrimidine hybrid) | Aurora A Kinase | 0.50 | Lung Cancer (A-549) | [4] |

| Compound 38 (Homopiperazine derivative) | PHF1 (PRC2) | 1.10 | Multiple Myeloma | [2] |

| Compound 38 (Homopiperazine derivative) | PHF19 (PRC2) | 1.50 | Multiple Myeloma | [2] |

Conclusion

The 6,7-dimethoxy-2-methylquinazoline scaffold remains a cornerstone in drug discovery. By understanding the chemical causality of its synthesis—specifically the electrophilic activation at C4—researchers can reliably generate libraries of high-purity derivatives. Furthermore, its ability to act as an ATP-competitive kinase inhibitor and an epigenetic Tudor domain antagonist highlights its profound versatility in targeting complex oncological and vascular pathologies.

References

-

Title: Potent and Selective Inhibitors of Platelet-Derived Growth Factor Receptor Phosphorylation. 3. Replacement of Quinazoline Moiety and Improvement of Metabolic Polymorphism of 4-[4-(N-Substituted (thio)carbamoyl)-1-piperazinyl]-6,7-dimethoxyquinazoline Derivatives Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

-

Title: Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective Source: National Institutes of Health (NIH) URL: [Link]

-

Title: How to prepare 6,7dimethoxy- 2methyl quinazolinone from dimethoxy anthranilic acid? Source: ResearchGate URL: [Link]

-

Title: Discovery of Small-Molecule Antagonists of PHF1 and 19 Demonstrates the Ligandability of PRC2 Accessory Proteins Source: ACS Bio & Med Chem Au URL: [Link]

Sources

physicochemical properties of 6,7-Dimethoxy-2-methylquinazoline

Physicochemical Profiling and Synthetic Methodologies of 6,7-Dimethoxy-2-methylquinazoline: A Privileged Scaffold in Targeted Therapeutics

Executive Summary

In the landscape of modern medicinal chemistry, the quinazoline core represents a highly versatile, privileged scaffold. Specifically, 6,7-Dimethoxy-2-methylquinazoline (CAS: 83675-03-0) and its reactive intermediate, 4-chloro-6,7-dimethoxy-2-methylquinazoline (CAS: 50377-49-6), serve as foundational building blocks for a vast array of targeted therapeutics, including receptor tyrosine kinase (RTK) inhibitors and α1 -adrenergic receptor antagonists.

As a Senior Application Scientist, I have structured this technical whitepaper to bridge the gap between theoretical physicochemical properties and bench-level synthetic execution. By understanding the electronic and steric causality behind this molecule's behavior, researchers can optimize both synthesis workflows and downstream pharmacokinetic profiling.

Structural & Physicochemical Profiling

The physicochemical behavior of 6,7-dimethoxy-2-methylquinazoline is dictated by the electron-donating nature of its substituents. The parent quinazoline is a planar, ortho-fused heteroarene with a baseline pKa of 3.51 [4]. However, the introduction of methoxy groups at the 6- and 7-positions fundamentally alters the electron density of the pyrimidine ring via resonance ( +M effect).

This electron enrichment serves a dual purpose:

-

Increased Basicity: The pKa of the ring nitrogens is elevated, which influences the molecule's ionization state at physiological pH, thereby affecting aqueous solubility and membrane permeability [2].

-

Target Affinity: The methoxy oxygens act as critical hydrogen-bond acceptors. In kinase inhibitors, these oxygens frequently interact with the solvent-exposed regions or the hinge region of the ATP-binding pocket [3].

Quantitative Physicochemical Data

The following table summarizes the core physicochemical metrics of the scaffold and its primary reactive derivative.

| Property | 6,7-Dimethoxy-2-methylquinazoline | 4-Chloro-6,7-dimethoxy-2-methylquinazoline |

| CAS Number | 83675-03-0 | 50377-49-6 |

| Molecular Formula | C11H12N2O2 | C11H11ClN2O2 |

| Molecular Weight | 204.23 g/mol | 238.67 g/mol |

| Estimated LogP | ~2.10 | ~2.85 |

| Estimated pKa (Basic) | 4.8 - 5.2 | 3.8 - 4.2 (Electron-withdrawing Cl reduces pKa ) |

| Melting Point | 180–182 °C (as 3-oxide) | 184–186 °C |

| H-Bond Donors | 0 | 0 |

| H-Bond Acceptors | 4 | 4 |

Pharmacological Relevance & Mechanistic Pathways

The 6,7-dimethoxyquinazoline moiety is a pharmacophoric hallmark in oncology. When derivatized at the 4-position (e.g., with anilino or piperazinyl groups), these compounds act as potent, ATP-competitive inhibitors of Epidermal Growth Factor Receptor (EGFR) and Platelet-Derived Growth Factor Receptor (PDGFR)[1][3].

The causality of this inhibition lies in the scaffold's ability to mimic the adenine ring of ATP. The N1 and N3 nitrogens of the quinazoline core form critical hydrogen bonds with the kinase hinge region, while the 6,7-dimethoxy groups project into the solvent channel, improving pharmacokinetic parameters without causing steric clashes.

Fig 1. Mechanism of action of quinazoline-based RTK inhibitors blocking downstream proliferation.

Synthesis & Characterization Workflows

To utilize this scaffold, researchers typically synthesize the 4-chloro derivative, which acts as an electrophilic hub for nucleophilic aromatic substitution ( SNAr ).

Synthetic Causality

The conversion of 6,7-dimethoxy-2-methylquinazolin-4-one to 4-chloro-6,7-dimethoxy-2-methylquinazoline relies on thionyl chloride ( SOCl2 ) with a catalytic amount of N,N-Dimethylformamide (DMF) [5]. Why DMF? SOCl2 alone is often insufficiently reactive to chlorinate the lactam tautomer of the quinazolinone. DMF reacts with SOCl2 to generate the Vilsmeier-Haack reagent (a chloroiminium ion). This highly electrophilic species attacks the lactam oxygen, converting it into an excellent leaving group, which is subsequently displaced by chloride ions to yield the target compound in high purity (>90%) [5].

Fig 2. Step-by-step synthetic workflow for 6,7-dimethoxy-2-methylquinazoline derivatives.

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity, the following protocols are designed as self-validating systems, meaning internal controls and mass-balance checks are built directly into the workflow to prevent false positives.

Protocol A: Determination of LogP via Shake-Flask Method

Objective: Accurately determine the octanol-water partition coefficient to predict lipophilicity.

-

Phase Pre-saturation: Vigorously stir 1-octanol and aqueous buffer (pH 7.4, 0.1 M phosphate) together for 24 hours at 25 °C to mutually saturate the phases. Causality: Failure to pre-saturate leads to volume changes during the experiment, skewing concentration calculations.

-

Sample Preparation: Dissolve 1 mg of 6,7-dimethoxy-2-methylquinazoline in 1 mL of the pre-saturated 1-octanol.

-

Partitioning: Add 1 mL of the pre-saturated aqueous buffer to the octanol solution in a glass vial. Shake mechanically at 25 °C for 60 minutes, then centrifuge at 3000 rpm for 15 minutes to ensure complete phase separation.

-

Quantification: Carefully extract aliquots from both the octanol and aqueous layers. Dilute appropriately and analyze via HPLC-UV (Isocratic elution: 60% Methanol / 40% Water, λmax = 254 nm).

-

Self-Validation (Mass Balance): Calculate the total mass of the compound recovered from both phases. The sum must be 95−105% of the initial input mass. If the mass balance fails, it indicates precipitation at the interface or adsorption to the glass, invalidating the LogP result.

Protocol B: pKa Determination via Potentiometric Titration

Objective: Determine the ionization constant of the quinazoline nitrogens.

-

System Calibration: Calibrate the pH electrode using standard buffers (pH 4.01, 7.00, 10.01) at exactly 25 °C.

-

Sample Preparation: Dissolve 10 mg of the compound in 50 mL of a 0.15 M KCl solution. Causality: The 0.15 M KCl maintains a constant ionic strength equivalent to physiological conditions, ensuring the activity coefficients remain stable during titration.

-

Acidification: Lower the pH of the solution to ~2.0 using standardized 0.1 M HCl to ensure the quinazoline nitrogens are fully protonated.

-

Titration: Titrate the solution with standardized 0.1 M NaOH under a nitrogen atmosphere (to prevent CO2 absorption, which forms carbonic acid and skews the pH). Add titrant in 0.05 mL increments, recording the pH after equilibrium is reached.

-

Self-Validation (Gran Plot): Do not rely solely on the inflection point of the raw titration curve. Plot the first derivative ( ΔpH/ΔV ) and construct a Gran plot to linearize the data. The linearity of the Gran plot ( R2>0.99 ) self-validates the absence of interfering buffering impurities in the sample. The pKa is extracted from the half-equivalence point.

References

-

Kumar, A., et al. (2023). Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. Pharmaceuticals (MDPI). Available at:[Link][1]

-

Kiran, M., et al. (2023). Evaluation of the pKa's of Quinazoline Derivatives : Usage of Quantum Mechanical Based Descriptors. Research Square / ResearchGate. Available at:[Link][2]

-

Matsuno, K., et al. (2003). Potent and Selective Inhibitors of Platelet-Derived Growth Factor Receptor Phosphorylation. 3. Replacement of Quinazoline Moiety.... Journal of Medicinal Chemistry (ACS). Available at:[Link][3]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 9210, Quinazoline. PubChem. Available at:[Link][4]

-

ResearchGate Community. (2020). How to prepare 6,7-dimethoxy-2-methyl quinazolinone from dimethoxy anthranilic acid? ResearchGate. Available at:[Link][5]

Sources

Whitepaper: The 6,7-Dimethoxy-2-methylquinazoline Scaffold in Targeted Therapeutics

Executive Summary

The 6,7-dimethoxyquinazoline core is a historically privileged pharmacophore, most widely recognized as the structural foundation for first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs). However, the ubiquitous expression of wild-type EGFR in epithelial tissues leads to dose-limiting toxicities, notably severe papulopustular skin rash[1].

The introduction of a simple methyl group at the C2 position—yielding 6,7-dimethoxy-2-methylquinazoline —fundamentally alters the pharmacological trajectory of this scaffold. This in-depth technical guide explores the structural causality behind this "2-methyl shift" and details how functionalization at the C4 position has generated first-in-class inhibitors targeting the Ras-SOS1 interactome, epigenetic Tudor domains, and selective PDGFR pathways.

Section 1: Structural Pharmacology and the "2-Methyl Shift"

To understand the mechanism of action of 6,7-dimethoxy-2-methylquinazoline derivatives, one must first analyze the spatial geometry of the kinase ATP-binding pocket.

In classical pan-EGFR inhibitors, the N1 pyrimidine nitrogen acts as a critical hydrogen bond acceptor for the backbone amide of Met793 in the EGFR hinge region. The C2 position lies in direct proximity to the gatekeeper residue (Thr790). The addition of a C2-methyl group introduces a severe steric clash with the wild-type EGFR hinge architecture, effectively abolishing binding affinity[2].

By intentionally "designing out" EGFR affinity, medicinal chemists have eliminated the primary driver of TKI-induced skin toxicity[1]. This transforms the 4-chloro-6,7-dimethoxy-2-methylquinazoline intermediate[3] into a highly versatile, electrophilic hub for nucleophilic aromatic substitution (SNAr) reactions, allowing researchers to build selective compounds targeting entirely different protein classes.

Section 2: Disruption of the KRAS-SOS1 Protein-Protein Interaction

Mechanism of Action

KRAS mutations are primary oncogenic drivers in lung, colorectal, and pancreatic cancers, but targeting KRAS directly has historically proven challenging. Son of Sevenless 1 (SOS1) is a ubiquitous Guanine Nucleotide Exchange Factor (GEF) that catalyzes the removal of GDP from KRAS, enabling its activation via abundant intracellular GTP[4].

Specific 2-methyl-quinazoline derivatives (e.g., those bearing thiophen-2-yl ethanamine substitutions at C4) selectively bind to the catalytic domain of SOS1. This binding allosterically or orthosterically disrupts the Ras-SOS1 protein-protein interaction (PPI), preventing nucleotide exchange and effectively trapping KRAS in its inactive, GDP-bound state[2].

Fig 1: Mechanism of KRAS-SOS1 interaction disruption by 2-methylquinazoline derivatives.

Section 3: Epigenetic Antagonism of PRC2 Accessory Proteins (PHF1/19)

Mechanism of Action

The Polycomb Repressive Complex 2 (PRC2) mediates gene silencing via H3K27 trimethylation. Its accessory proteins, PHF1 and PHF19, utilize specialized Tudor domains to "read" H3K36me3 epigenetic marks, which anchors PRC2 to specific chromatin loci.

In a recent 2026 breakthrough, 1,4-diazepanyl derivatives of 6,7-dimethoxy-2-methylquinazoline were discovered as the first small-molecule antagonists of these Tudor domains. The quinazoline core acts as a methyl-lysine mimetic, competitively displacing PHF1 and PHF19 from chromatin. This prevents the recruitment of PRC2, thereby reversing oncogenic gene repression[5].

Fig 2: Epigenetic antagonism of PHF1/19 Tudor domains displacing the PRC2 complex.

Section 4: Quantitative Structure-Activity Relationship (SAR) Dynamics

The table below summarizes how specific substitutions on the 6,7-dimethoxyquinazoline core dictate target selectivity and pharmacological outcomes, highlighting the critical nature of the C2-methyl group.

| Scaffold Base | C2 Substitution | C4 Substitution | Primary Target | Binding Affinity / IC50 | Pharmacological Effect |

| 6,7-Dimethoxyquinazoline | -H | Anilino derivatives | EGFR (Wild-Type) | < 10 nM | Pan-kinase inhibition; High risk of skin toxicity |

| 6,7-Dimethoxyquinazoline | -Methyl | Anilino derivatives | EGFR (Wild-Type) | > 10,000 nM | Target evasion; Elimination of EGFR-mediated rash |

| 6,7-Dimethoxyquinazoline | -Methyl | 1-Piperazinyl derivatives | PDGFR | 10 - 100 nM | Suppression of neointima formation[6] |

| 6,7-Dimethoxyquinazoline | -Methyl | 1,4-Diazepanyl derivatives | PHF1/19 (Tudor) | ~ 1.1 µM (Kd) | Epigenetic modulation; Displacement of PRC2[5] |

| 6,7-Dimethoxyquinazoline | -Methyl | Thiophen-2-yl ethanamine | SOS1 (GEF) | Nanomolar | KRAS-SOS1 PPI disruption; Tumor growth arrest[2] |

Section 5: Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls to verify causality and assay dynamic range.

Protocol 1: SOS1-KRAS Nucleotide Exchange Fluorescence Polarization Assay

Purpose: To quantify the allosteric inhibition of SOS1-mediated nucleotide exchange by 2-methylquinazoline derivatives. Causality: KRAS is pre-loaded with a fluorescent GDP analog (BODIPY-FL-GDP). Because KRAS is a large macromolecule, the bound BODIPY-FL-GDP exhibits high fluorescence polarization (FP). When SOS1 catalyzes the exchange with unlabeled GTP, the small, free BODIPY-FL-GDP tumbles rapidly in solution, causing a measurable decrease in FP. Inhibitors block this exchange, maintaining high FP.

Step-by-Step Workflow:

-

Preparation: Incubate 100 nM KRAS with 1 µM BODIPY-FL-GDP in assay buffer (20 mM HEPES pH 7.4, 50 mM NaCl, 5 mM MgCl2, 1 mM DTT) for 60 minutes to load the nucleotide.

-

Compound Addition: Dispense 2-methylquinazoline derivatives (10-point dose-response, 10 µM to 0.5 nM) into a 384-well black microplate.

-

Reaction Initiation: Add 10 nM recombinant SOS1 catalytic domain and 100 µM unlabeled GTP to the wells.

-

Measurement: Read FP (Excitation: 485 nm, Emission: 520 nm) continuously for 30 minutes.

-

Self-Validation Check (Z'-Factor): Calculate the Z'-factor using a known SOS1 inhibitor (e.g., BAY-293) as the positive control and DMSO vehicle as the negative control. A Z'-factor > 0.5 is strictly required to validate the assay's signal-to-noise ratio before calculating IC50 values.

Protocol 2: AlphaScreen Assay for PHF1 Tudor Domain Antagonism

Purpose: To evaluate the competitive displacement of the PHF1 Tudor domain from H3K36me3 marks. Causality: A biotinylated H3K36me3 peptide binds to Streptavidin Donor beads, while a His-tagged PHF1 Tudor domain binds to Nickel-chelate Acceptor beads. Proximity (<200 nm) allows singlet oxygen released by the Donor bead (upon 680 nm excitation) to trigger a 520 nm emission from the Acceptor bead. Antagonists disrupt this PPI, causing a dose-dependent loss of luminescent signal.

Step-by-Step Workflow:

-

Hook Effect Titration (Validation Step): Prior to compound screening, perform a cross-titration of the H3K36me3 peptide and PHF1 protein. Causality: If concentrations exceed bead binding capacity, unbound proteins will compete with bead-bound proteins, artificially suppressing the signal. You must select concentrations strictly within the linear ascending phase of the titration curve.

-

Incubation: Mix 50 nM His-PHF1, 50 nM Biotin-H3K36me3 peptide, and the 2-methylquinazoline compound in Alpha buffer. Incubate for 30 minutes at room temperature.

-

Bead Addition: Add 10 µg/mL Streptavidin Donor beads and Nickel Acceptor beads under subdued lighting (beads are highly light-sensitive).

-

Equilibration & Read: Incubate for 60 minutes in the dark. Read the plate on an Alpha-enabled microplate reader (Excitation: 680 nm, Emission: 520-620 nm).

References

-

Title : Buy 6,7-Dimethoxy-2-methylquinazoline-4(1H)-thione | Source : evitachem.com | URL : 7

-

Title : Potent and Selective Inhibitors of Platelet-Derived Growth Factor Receptor Phosphorylation | Source : acs.org | URL : 6

-

Title : WO2018172250A1 - 2-methyl-quinazolines | Source : google.com | URL : 2

-

Title : How to prepare 6,7-dimethoxy-2-methyl quinazolinone from dimethoxy anthranilic acid? | Source : researchgate.net | URL : 3

-

Title : Discovery of Small-Molecule Antagonists of PHF1 and 19 Demonstrates the Ligandability of PRC2 Accessory Proteins | Source : acs.org | URL :5

-

Title : WO2018172250A1 - 2-methyl-quinazolines (Ras-Sos Interaction) | Source : google.com | URL : 1

-

Title : WO2021203768A1 - SOS1 Activation Pathway | Source : google.com | URL : 4

Sources

- 1. WO2018172250A1 - 2-methyl-quinazolines - Google Patents [patents.google.com]

- 2. WO2018172250A1 - 2-methyl-quinazolines - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. WO2021203768A1 - å§å¶å¹¶äºç¯ç±»è¡çç©ãå ¶å¶å¤æ¹æ³åå ¶å¨å»è¯ä¸çåºç¨ - Google Patents [patents.google.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. evitachem.com [evitachem.com]

Pharmacological Profile of 6,7-Dimethoxy-2-methylquinazoline: From Kinase Inhibition to Targeted Protein Degradation

Executive Summary

The 6,7-dimethoxy-2-methylquinazoline core is a highly privileged heterocyclic scaffold in modern medicinal chemistry. Historically recognized as an ATP-competitive hinge-binding motif for Receptor Tyrosine Kinases (RTKs), recent structural biology advancements have repurposed this scaffold. By leveraging the unique steric constraints of the 2-methyl substitution, researchers have successfully shifted its pharmacological profile away from broad-spectrum kinase inhibition toward highly selective protein-protein interaction (PPI) disruption—specifically targeting the SOS1-KRAS oncogenic axis. This whitepaper provides an in-depth technical analysis of its molecular mechanisms, quantitative pharmacodynamics, and the self-validating experimental workflows required to evaluate its derivatives.

Structural Significance and Pharmacological Evolution

The baseline 6,7-dimethoxyquinazoline structure is a well-documented pharmacophore for inhibiting RTKs such as the Epidermal Growth Factor Receptor (EGFR) and Platelet-Derived Growth Factor Receptor (PDGFR). The methoxy groups at positions 6 and 7 are critical for anchoring the molecule within the hydrophobic ATP-binding pocket of these kinases [1].

However, the introduction of a 2-methyl group fundamentally alters the molecule's spatial geometry. This seemingly minor modification provides precise steric hindrance that reduces the scaffold's affinity for the highly conserved ATP-binding pocket of wild-type EGFR. Consequently, 2-methyl-quinazolines effectively bypass the dose-limiting skin toxicities (e.g., papulopustular rash) typically associated with pan-EGFR inhibitors [4]. Instead, this modified scaffold has proven exceptionally effective at binding allosteric sites and PPI interfaces, marking a paradigm shift in its pharmacological application.

Molecular Mechanisms of Action

RTK Inhibition and Metabolic Optimization

In its capacity as an RTK inhibitor, derivatives of 6,7-dimethoxy-2-methylquinazoline (particularly 4-piperazinyl substituted variants) exhibit potent inhibition of PDGFR phosphorylation. A critical pharmacological challenge with the 6,7-dimethoxy motif is metabolic polymorphism . In vivo studies (e.g., in Sprague-Dawley rats) reveal that rapid O-demethylation by hepatic cytochrome P450 enzymes leads to highly variable pharmacokinetic profiles.

-

Mechanistic Solution: Medicinal chemists have demonstrated that replacing the 6-methoxy group with a 6-(2-methoxyethoxy) group not only bypasses this metabolic liability but also enhances binding affinity by allowing the inserted oxygen atom to interact more deeply with the β -PDGFR binding domain [1].

Disruption of the SOS1-KRAS Protein-Protein Interaction

The most significant modern application of the 6,7-dimethoxy-2-methylquinazolin-4-amine scaffold is its ability to inhibit the Son of Sevenless homolog 1 (SOS1). SOS1 acts as a Guanine Nucleotide Exchange Factor (GEF) that catalyzes the removal of GDP from KRAS, allowing GTP to bind and activate the MAPK/ERK pathway.

-

Causality of Binding: High-resolution co-crystal structures reveal that the quinazoline core binds directly to the catalytic site of SOS1. Crucially, the 6-methoxy substituent acts as a molecular wedge , physically displacing the Arginine-73 (R73) residue of KRAS. This single atomic interaction disrupts the massive 1750 Ų PPI interface, preventing nucleotide exchange and trapping KRAS in its inactive GDP-bound state [2].

SOS1-KRAS MAPK pathway inhibition by 6,7-dimethoxy-2-methylquinazoline derivatives.

Event-Driven Pharmacology: SOS1 PROTACs

Because the quinazoline scaffold binds SOS1 with high specificity, it serves as an ideal target-binding ligand for Proteolysis Targeting Chimeras (PROTACs). By tethering the 6,7-dimethoxy-2-methylquinazoline core to an E3 ubiquitin ligase binder (such as a VHL or CRBN ligand) via a flexible linker, the molecule transitions from "occupancy-driven" inhibition to "event-driven" degradation.

-

Synergistic Efficacy: Degrading SOS1 entirely removes the GEF from the cellular environment. When this PROTAC strategy is combined with covalent KRAS G12C inhibitors (e.g., AMG510), it produces a profound, synergistic antiproliferative response in resistant non-small cell lung cancer (NSCLC) models[3].

Quantitative Pharmacological Profile

The following table synthesizes the quantitative pharmacodynamics of 6,7-dimethoxy-2-methylquinazoline derivatives across their primary targets.

| Target / Mechanism | Derivative Class | Pharmacological Metric | Efficacy Range | Reference |

| β -PDGFR Phosphorylation | 4-piperazinyl substituted | IC 50 (Whole-cell assay) | 0.01 – 0.10 µM | [1] |

| SOS1-KRAS PPI (Wild-Type) | 4-amine substituted | IC 50 (Biochemical assay) | ~4.25 µM | [2] |

| SOS1-KRAS PPI (Y884A Mutant) | 4-amine substituted | IC 50 (Biochemical assay) | 0.13 µM | [2] |

| SOS1 Degradation (PROTAC) | Quinazoline-VHL Chimera | DC 50 (Cellular degradation) | Nanomolar range | [3] |

Validated Experimental Workflows

To ensure scientific integrity, the evaluation of these compounds requires self-validating assay systems. Below are the definitive protocols for validating the pharmacological activity of this scaffold.

Protocol 1: TR-FRET Assay for SOS1-KRAS PPI Disruption

Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is strictly required over standard ELISA. PPIs like SOS1-KRAS are highly transient; the wash steps in ELISA disrupt low-affinity complexes, leading to false negatives. TR-FRET provides a homogeneous, wash-free environment.

Step-by-Step Methodology:

-

Protein Preparation: Express and purify GST-tagged SOS1 (catalytic domain) and His-tagged KRAS (GDP-loaded).

-

Compound Incubation: Dispense 10 µL of the quinazoline derivative (serial dilution in DMSO) into a 384-well low-volume plate. Add 5 µL of GST-SOS1 (final concentration 5 nM) and incubate for 15 minutes at room temperature to allow allosteric pocket binding.

-

Complex Formation: Add 5 µL of His-KRAS (final concentration 20 nM). Incubate for 30 minutes.

-

Fluorophore Addition: Add 5 µL of detection mix containing Europium (Eu)-anti-GST donor antibody and Allophycocyanin (APC)-anti-His acceptor antibody.

-

Readout & Validation: Read the plate using a microplate reader equipped with a TR-FRET module (excitation at 337 nm, emission at 615 nm and 665 nm).

-

Self-Validation Check: Calculate the Z'-factor using DMSO as the negative control and a known high-affinity SOS1 binder (e.g., BAY-293) as the positive control. The assay is only valid if Z' > 0.5 .

TR-FRET experimental workflow for validating SOS1-KRAS PPI disruption.

Protocol 2: Cellular PROTAC Degradation Assay

Rationale: Binding affinity does not guarantee degradation. To prove event-driven pharmacology, endogenous protein levels must be monitored while confirming the mechanism relies on the Ubiquitin-Proteasome System (UPS).

Step-by-Step Methodology:

-

Cell Seeding: Seed MIA PaCa-2 cells (KRAS G12C mutant) at 3×105 cells/well in 6-well plates. Allow adherence for 24 hours.

-

Compound Treatment: Treat cells with the quinazoline-based PROTAC at concentrations ranging from 1 nM to 10 µM for 24 hours.

-

Mechanistic Rescue (Critical Control): In parallel wells, pre-treat cells with 1 µM MG132 (proteasome inhibitor) or 1 µM MLN4924 (neddylation inhibitor) 2 hours prior to PROTAC addition. Causality: If degradation is truly PROTAC-mediated, these inhibitors will rescue SOS1 levels.

-

Lysis and Western Blotting: Lyse cells using RIPA buffer supplemented with protease/phosphatase inhibitors. Resolve 20 µg of total protein via SDS-PAGE.

-

Detection: Probe with anti-SOS1 primary antibody and anti-GAPDH (loading control). Quantify band intensities using densitometry to calculate the DC 50 (concentration at which 50% of SOS1 is degraded).

Conclusion

The 6,7-dimethoxy-2-methylquinazoline scaffold represents a masterclass in rational drug design. By utilizing the steric bulk of a single methyl group and the precise spatial orientation of methoxy substituents, medicinal chemists have transformed a traditional kinase inhibitor into a cutting-edge weapon against previously "undruggable" targets like the SOS1-KRAS interface. Its ongoing integration into PROTAC technologies highlights its enduring versatility in modern oncology.

References

- Potent and Selective Inhibitors of Platelet-Derived Growth Factor Receptor Phosphorylation. 3. Replacement of Quinazoline Moiety and Improvement of Metabolic Polymorphism of 4-[4-(N-Substituted (thio)carbamoyl)

- One Atom Makes All the Difference: Getting a Foot in the Door between SOS1 and KRAS, Journal of Medicinal Chemistry - ACS Public

- A Potent SOS1 PROTAC Degrader with Synergistic Efficacy in Combination with KRAS G12C Inhibitor, ACS Public

- WO2018172250A1 - 2-methyl-quinazolines, Google P

The Ascendant Scaffold: A Technical Guide to the Synthesis and Biological Significance of 6,7-Dimethoxy-2-methylquinazoline Derivatives

Foreword: The Quinazoline Core in Modern Drug Discovery

The quinazoline scaffold, a fused bicyclic heterocycle of benzene and pyrimidine rings, represents a cornerstone in medicinal chemistry. Its versatile structure has given rise to a multitude of derivatives with a broad spectrum of pharmacological activities.[1][2] This has led to the successful development of several FDA-approved drugs for various therapeutic areas, particularly in oncology. Within this prominent class of compounds, derivatives of 6,7-dimethoxy-2-methylquinazoline have emerged as a focal point of research, demonstrating significant potential as anticancer, antimicrobial, and cardiovascular agents. The strategic placement of the dimethoxy groups at the 6 and 7 positions, coupled with the methyl group at the 2-position, provides a unique electronic and steric profile that influences the molecule's interaction with various biological targets. This guide offers an in-depth exploration of the synthesis, biological activities, and structure-activity relationships of these promising derivatives, tailored for researchers, scientists, and professionals in the field of drug development.

Part 1: The Synthetic Blueprint: Crafting the 6,7-Dimethoxy-2-methylquinazoline Core

The synthesis of 6,7-dimethoxy-2-methylquinazoline derivatives typically commences with commercially available starting materials and involves a series of well-established organic reactions. A common and efficient route begins with 4,5-dimethoxyanthranilic acid, which serves as the foundational building block for the quinazoline ring system. The following protocol outlines a representative synthesis of a key intermediate, 4-chloro-6,7-dimethoxy-2-methylquinazoline, which can be further functionalized to generate a diverse library of derivatives.

Experimental Protocol: Synthesis of 4-Chloro-6,7-dimethoxy-2-methylquinazoline

This protocol details the conversion of 4,5-dimethoxyanthranilic acid to the versatile 4-chloro intermediate.

Step 1: Acetylation of 4,5-Dimethoxyanthranilic Acid

-

To a solution of 4,5-dimethoxyanthranilic acid in a suitable solvent such as acetic anhydride, add a catalytic amount of a dehydrating agent.

-

Heat the reaction mixture under reflux for a specified period, typically 2-4 hours, while monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into ice-cold water to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain 2-acetylamino-4,5-dimethoxybenzoic acid.

Step 2: Cyclization to form 6,7-Dimethoxy-2-methylquinazolin-4(3H)-one

-

The 2-acetylamino-4,5-dimethoxybenzoic acid is then cyclized, often by heating with formamide or by another suitable method, to yield 6,7-dimethoxy-2-methylquinazolin-4(3H)-one.

Step 3: Chlorination to 4-Chloro-6,7-dimethoxy-2-methylquinazoline

-

Suspend 6,7-dimethoxy-2-methylquinazolin-4(3H)-one in a mixture of phosphorus oxychloride (POCl₃) and a catalytic amount of N,N-dimethylaniline.[3]

-

Reflux the mixture for 5-6 hours. The reaction should be carried out in a well-ventilated fume hood due to the corrosive and toxic nature of the reagents.[3]

-

After cooling, the reaction mixture is carefully poured into crushed ice with vigorous stirring.

-

The resulting precipitate is filtered, washed thoroughly with water, and dried to yield 2,4-dichloro-6,7-dimethoxyquinazoline.[3]

Step 4: Further Derivatization (Example)

-

The synthesized 2,4-dichloro-6,7-dimethoxyquinazoline can then be reacted with various nucleophiles, such as substituted anilines, in a suitable solvent like isopropanol under reflux for 6 hours to generate a library of 2-chloro-4-(arylamino)-6,7-dimethoxyquinazoline derivatives.[3]

Caption: Synthetic workflow for 6,7-dimethoxy-2-methylquinazoline derivatives.

Part 2: The Biological Arena: Unveiling Therapeutic Potential

The 6,7-dimethoxy-2-methylquinazoline scaffold has been extensively investigated for its biological activities, revealing a triad of significant therapeutic potential: anticancer, antimicrobial, and cardiovascular effects.

Anticancer Activity: A Multi-pronged Attack on Malignancy

Derivatives of 6,7-dimethoxy-2-methylquinazoline have demonstrated potent cytotoxic effects against a range of human cancer cell lines.[4] Their mechanism of action is often multifaceted, involving the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.

Inhibition of Receptor Tyrosine Kinases (RTKs):

A primary mechanism of action for many quinazoline-based anticancer agents is the inhibition of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[2][5] Overexpression or mutation of these receptors is a hallmark of many cancers, leading to uncontrolled cell growth and tumor progression.[2] 6,7-Dimethoxyquinazoline derivatives can act as ATP-competitive inhibitors, binding to the kinase domain of these receptors and blocking downstream signaling cascades.[5]

Caption: Inhibition of EGFR and VEGFR-2 signaling pathways.

Quantitative Anticancer Activity Data:

The following table summarizes the in vitro cytotoxic activity of representative 6,7-dimethoxy-2-methylquinazoline derivatives against various human cancer cell lines.

| Compound ID | Substitution Pattern | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 12 | 2-(piperazin-1-yl)-N-(substituted phenyl) | SKBR3 (Breast) | 6.75 ± 0.36 | [4] |

| 14 | 2-(piperazin-1-yl)-N-(substituted phenyl) | SKBR3 (Breast) | 8.92 ± 0.61 | [4] |

| II | N,N'-bis(2-(dimethylamino)ethyl) | K562 (Leukemia) | 100 - 400 | [1] |

| IV | N,N'-bis(2-(diethylamino)ethyl) | K562 (Leukemia) | 100 - 400 | [1] |

| SQ2 | N-(4-(4-amino-6,7-dimethoxyquinazolin-2-yloxy)phenyl)-N-phenyl cyclopropane-1,1-dicarboxamide | HT-29 (Colon) | 3.38 | [6] |

| SQ2 | N-(4-(4-amino-6,7-dimethoxyquinazolin-2-yloxy)phenyl)-N-phenyl cyclopropane-1,1-dicarboxamide | COLO-205 (Colon) | 10.55 | [6] |

Antimicrobial Activity: Combating Pathogenic Microbes

The quinazoline scaffold is also a recognized pharmacophore in the development of antimicrobial agents.[1] Derivatives of 6,7-dimethoxyquinazoline have been evaluated for their activity against a range of pathogenic bacteria and fungi. While some studies have shown limited to no activity for certain derivatives, others have demonstrated noticeable efficacy.[1][7]

Mechanism of Antimicrobial Action:

The precise mechanisms of antimicrobial action for many quinazoline derivatives are still under investigation. However, it is postulated that they may interfere with essential cellular processes in microorganisms, such as cell wall synthesis, nucleic acid replication, or protein synthesis.

Quantitative Antimicrobial Activity Data:

The following table presents the Minimum Inhibitory Concentration (MIC) values for some 6,7-dimethoxyquinazoline derivatives against selected microbial strains.

| Compound Class | Microbial Strain | MIC (µg/mL) | Reference |

| 4-Substituted-6,7-dimethoxyquinazolines | Staphylococcus aureus | 6.25 - 50 | [7] |

| 4-Substituted-6,7-dimethoxyquinazolines | Bacillus subtilis | 6.25 - 50 | [7] |

| 4-Substituted-6,7-dimethoxyquinazolines | Escherichia coli | 6.25 - 50 | [7] |

| 4-Substituted-6,7-dimethoxyquinazolines | Klebsiella pneumoniae | 6.25 - 50 | [7] |

| 4-Substituted-6,7-dimethoxyquinazolines | Candida albicans | 6.25 - 50 | [7] |

| 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione derivatives | Staphylococcus aureus | >512 | [1] |

| 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione derivatives | Escherichia coli | >512 | [1] |

| 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione derivatives | Stenotrophomonas maltophilia | >512 | [1] |

| 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione derivatives | Candida albicans | >512 | [1] |

Cardiovascular Effects: Modulating Blood Pressure and Cardiac Function

Quinazoline derivatives have a well-established history in cardiovascular medicine, with several compounds developed as antihypertensive agents.[1] The 6,7-dimethoxy substitution pattern is a common feature in many of these drugs. Their primary mechanism of action in the cardiovascular system often involves the blockade of α₁-adrenoceptors.[8][9]

α₁-Adrenoceptor Antagonism:

α₁-Adrenoceptors are located on vascular smooth muscle and their stimulation by catecholamines leads to vasoconstriction and an increase in blood pressure. 6,7-Dimethoxyquinazoline derivatives can act as antagonists at these receptors, blocking the effects of endogenous vasoconstrictors and leading to vasodilation and a reduction in blood pressure.[8][9]

Caption: Mechanism of antihypertensive action via α1-adrenoceptor blockade.

Part 3: Structure-Activity Relationships (SAR): Decoding the Molecular Determinants of Activity

The biological activity of 6,7-dimethoxy-2-methylquinazoline derivatives is intricately linked to the nature and position of substituents on the quinazoline core and its appended functionalities. Understanding these structure-activity relationships (SAR) is crucial for the rational design of more potent and selective therapeutic agents.

Key SAR Insights:

-

Substituents at the 4-position: The nature of the substituent at the 4-position of the quinazoline ring plays a pivotal role in determining the biological activity. For anticancer activity, the presence of an anilino group at this position is often associated with potent EGFR and VEGFR-2 inhibition.[5][10] Modifications to this aniline ring, such as the introduction of halogen atoms or other functional groups, can significantly modulate the inhibitory potency.[10] For cardiovascular activity, various piperazine and piperidine derivatives at the 2- and 4-positions have been shown to be effective α₁-adrenoceptor antagonists.[8][9]

-

The 6,7-Dimethoxy Groups: The methoxy groups at the 6 and 7-positions are generally considered important for high-affinity binding to many biological targets.[10] They are thought to form key hydrogen bond interactions within the active sites of enzymes like EGFR.[10] Replacing these methoxy groups can lead to a significant decrease in activity.[5]

-

The 2-Methyl Group and its Analogs: While this guide focuses on 2-methyl derivatives, it is important to note that modifications at this position can also influence biological activity. The introduction of other small alkyl or substituted alkyl groups can be explored to optimize potency and selectivity.

Conclusion: A Scaffold of Continuing Promise

The 6,7-dimethoxy-2-methylquinazoline core continues to be a highly privileged scaffold in the quest for novel therapeutic agents. Its synthetic tractability allows for the generation of diverse chemical libraries, while its inherent biological activities provide a solid foundation for drug discovery programs. The insights into the anticancer, antimicrobial, and cardiovascular properties of these derivatives, coupled with a growing understanding of their structure-activity relationships, pave the way for the development of next-generation therapies with improved efficacy and safety profiles. The future of drug discovery will undoubtedly see the continued exploration and exploitation of this remarkable chemical entity.

References

-

Kuran, B., et al. (2015). SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. Acta Poloniae Pharmaceutica, 72(1), 143-148. [Link]

-

Al-Ostath, A., et al. (2025). New Substituted 6,7-dimethoxy-N-phenyl-2-(piperazin-1-yl)quinazolin-4-amine Derivatives: Synthesis, Characterization, Cytotoxicity against SKBR3 and Trastuzumab Resistance SKBR3 cell lines, and EGFR/HER2 Dual Kinase Inhibition Assay. Chemical Methodologies, 9(10), 734-751. [Link]

-

Abdel-Aziz, A. A., et al. (2012). Design, Synthesis, Antitumor and Antimicrobial Activity of Some Novel 6,7-Dimethoxyquinazoline Derivatives. Archiv der Pharmazie, 345(11), 878-887. [Link]

-

Morgalyuk, V. P., et al. (1990). Synthesis and cardiotonic activity of 6,7-dimethoxyquinazoline derivatives. Pharmaceutical Chemistry Journal, 24, 626-632. [Link]

-

Testa, R., et al. (2001). Synthesis, Pharmacological Evaluation, and Structure-Activity Relationship and Quantitative Structure-Activity Relationship Studies on Novel Derivatives of 2,4-Diamino-6,7-dimethoxyquinazoline α1-Adrenoceptor Antagonists. Journal of Medicinal Chemistry, 44(22), 3648-3658. [Link]

-

Zou, Y., et al. (2023). Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present). Molecules, 28(7), 3183. [Link]

- CN1150948A. (1997). Preparation method of 6,7-dimethoxy-2,4-(1H,3H)-quinazoline diketon.

-

Al-Warhi, T., et al. (2024). A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents: Structure-Activity Relationship and. Pharmaceutical Sciences, 30(4), 435-452. [Link]

-

Al-Suhaimi, K. S., et al. (2017). Synthesis and anticancer activity of new quinazoline derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 775-783. [Link]

-

Berardi, F., et al. (2017). Structure-Activity Relationship Studies on 6,7-Dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline Derivatives as Multidrug Resistance (MDR) reversers. European Journal of Medicinal Chemistry, 138, 936-950. [Link]

-

Elbadawi, M. M., et al. (2021). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. Bioorganic Chemistry, 116, 105342. [Link]

-

Al-Obaid, A. M., et al. (1990). 2,4-Diamino-6,7-dimethoxyquinazolines. 4. 2-[4-(substituted oxyethoxy) piperidino] derivatives as alpha 1-adrenoceptor antagonists and antihypertensive agents. Journal of Medicinal Chemistry, 33(1), 187-192. [Link]

-

Kihara, M., et al. (1991). Pharmacological properties of 5-[(6,7,8-trimethoxy-4-quinazolinyl) amino]-1-pentanyl nitrate maleate in cardiovascular system. Arzneimittelforschung, 41(5), 493-499. [Link]

-

Kumar, A., et al. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica, 15(6), 115-118. [Link]

-

Singh, M., & Singh, P. (2025). Design, synthesis, biological evaluation, and in silico study of quinazoline-based dual inhibitors targeting EGFR and VEGFR-2 for cancer therapy. Future Journal of Pharmaceutical Sciences, 11(1), 1-13. [Link]

-

Kumar, D., et al. (2022). Discovery of New Quinazoline Derivatives as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-proliferative Studies. Letters in Drug Design & Discovery, 19(9), 816-831. [Link]

-

Sharma, A., et al. (2024). Quinazoline-Based Dual Inhibitors of EGFR And VEGFR as Potential Antiproliferative Agents - A Review. International Journal of Pharmaceutical Sciences and Research, 15(11), 4464-4475. [Link]

-

Li, X., et al. (2019). Discovery of novel VEGFR-2 inhibitors embedding 6,7-dimethoxyquinazoline and diarylamide fragments. Bioorganic & Medicinal Chemistry Letters, 29(18), 2636-2640. [Link]

-

Al-Obaid, A. M., et al. (1989). 2,4-Diamino-6,7-dimethoxyquinazolines. 3. 2-(4-Heterocyclylpiperazin-1-yl) derivatives as alpha 1-adrenoceptor antagonists and antihypertensive agents. Journal of Medicinal Chemistry, 32(1), 113-119. [Link]

Sources

- 1. ptfarm.pl [ptfarm.pl]

- 2. Design, synthesis, biological evaluation, and <i>in silico</i> study of quinazoline-based dual inhibitors targeting EGFR and VEGFR-2 for cancer therapy - Arabian Journal of Chemistry [arabjchem.org]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. chemmethod.com [chemmethod.com]

- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 6. Anti-Cancer Agents in Medicinal Chemistry [edgccjournal.org]

- 7. researchgate.net [researchgate.net]

- 8. 2,4-Diamino-6,7-dimethoxyquinazolines. 4. 2-[4-(substituted oxyethoxy) piperidino] derivatives as alpha 1-adrenoceptor antagonists and antihypertensive agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2,4-Diamino-6,7-dimethoxyquinazolines. 3. 2-(4-Heterocyclylpiperazin-1-yl) derivatives as alpha 1-adrenoceptor antagonists and antihypertensive agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) [mdpi.com]

The Quinazoline Scaffold: A Technical Whitepaper on its Discovery, Chemical Evolution, and Pharmacological Dominance

Executive Summary

The quinazoline core—a bicyclic 1,3-diazanaphthalene system—stands as one of the most privileged scaffolds in modern medicinal chemistry. From its serendipitous 19th-century discovery to its current status as the structural backbone of blockbuster targeted oncology therapeutics, the evolution of quinazoline chemistry is a testament to the power of rational drug design. This whitepaper provides an in-depth technical analysis of the historical milestones, synthetic methodologies, and pharmacological mechanisms of quinazoline compounds, complete with field-proven, self-validating experimental protocols for modern laboratory applications.

Historical Genesis and Foundational Chemistry

The exploration of the quinazoline ring system began during the golden age of organic chemistry. The first derivative, 2-cyano-3,4-dihydro-4-oxoquinazoline, was synthesized in 1869 by the German chemist Peter Griess through the reaction of anthranilic acid with cyanogen gas[1]. However, it was not until 1887 that the researcher Weddige proposed the name "quinazoline," noting its isomeric relationship with cinnoline and quinoxaline[2].

The synthesis of the unsubstituted parent quinazoline molecule was finally achieved in 1895 by August Bischler and Lang via the decarboxylation of a 2-carboxy derivative[1]. Concurrently, the discovery of naturally occurring quinazoline alkaloids, such as the bronchodilator vasicine (peganine) isolated from the Indian shrub Justicia adhatoda, provided the first evidence of the scaffold's potent biological activity[2].

These foundational discoveries established quinazoline as a versatile template, prompting a century of synthetic optimization to harness its therapeutic potential.

Synthetic Evolution: From Classical to Modern Methodologies

The construction of the quinazoline core relies heavily on the condensation of ortho-substituted benzene derivatives. The most historically significant and widely adapted method is the Niementowski Quinazoline Synthesis , first reported in 1895[3].

The Causality of the Niementowski Reaction

The classical Niementowski protocol involves the thermal condensation of anthranilic acid with an amide (typically formamide) to yield a 4(3H)-quinazolinone[3]. The chemical causality behind this reaction is driven by sequential nucleophilic acyl substitution and entropy-driven dehydration:

-

Nucleophilic Attack: The nucleophilic primary amine of anthranilic acid attacks the electrophilic carbonyl carbon of the amide.

-

Intermediate Formation: This forms an N-acyl anthranilic acid intermediate.

-

Thermal Dehydration: Heating the mixture to high temperatures (>120°C) provides the activation energy required to eliminate water. This elimination is thermodynamically favorable as it drives the cyclization forward, locking the molecule into a highly stable, aromatic bicyclic system.

To overcome the lengthy reaction times and harsh thermal gradients of the classical method, modern laboratories employ Microwave-Assisted Organic Synthesis (MAOS) . Microwave irradiation directly couples with the dipole moments of polar solvents, providing uniform volumetric heating that accelerates the cyclization from hours to mere minutes while minimizing thermodynamic degradation[4].

Caption: Workflow of the microwave-assisted Niementowski quinazoline synthesis.

The Pharmacological Renaissance: Quinazolines in Oncology

While early quinazoline derivatives were explored as antimalarials and antihypertensives, the scaffold achieved pharmacological dominance in the early 2000s as a targeted anticancer agent. The quinazoline core acts as a bioisostere for the adenine ring of adenosine triphosphate (ATP)[5].

Mechanism of Action: EGFR Kinase Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, when mutated or overexpressed, drives tumor proliferation in non-small cell lung cancer (NSCLC) and other malignancies[5]. First-generation quinazoline-based inhibitors, such as Gefitinib (approved in 2003) and Erlotinib (approved in 2004), operate via a Type I inhibition mechanism[5].

They competitively bind to the active conformation of the EGFR kinase domain. Structurally, the N1 nitrogen of the quinazoline ring forms a critical hydrogen bond with the backbone amide of Met793 (or Met769, depending on the isoform numbering) in the hinge region of the kinase[6]. The 4-anilino substituent extends into a hydrophobic pocket, while functional groups at the C6 and C7 positions project into the solvent-accessible cleft, allowing for pharmacokinetic tuning without disrupting target affinity[6].

Caption: Mechanism of action for quinazoline-based competitive EGFR inhibitors.

Quantitative Data: Key Quinazoline Therapeutics

The structural tuning of the quinazoline scaffold has yielded multiple FDA-approved drugs with distinct selectivity profiles[5].

| Drug Name | Approval Year | Primary Target(s) | Binding Mechanism | Primary Indication |

| Gefitinib | 2003 | EGFR (Mutant) | Reversible, ATP-competitive | Metastatic NSCLC |

| Erlotinib | 2004 | EGFR (Mutant) | Reversible, ATP-competitive | NSCLC, Pancreatic Cancer |

| Lapatinib | 2007 | EGFR / HER2 | Reversible, Dual-inhibitor | HER2+ Breast Cancer |

| Vandetanib | 2011 | VEGFR / EGFR / RET | Reversible, Multi-kinase | Medullary Thyroid Cancer |

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating specific causality-driven steps and internal quality controls.

Protocol 1: Microwave-Assisted Synthesis of 4(3H)-Quinazolinone

Purpose: Rapid construction of the quinazoline core via a modified Niementowski condensation[4].

Step-by-Step Methodology:

-

Preparation: In a 10 mL microwave-safe reaction vial, combine 1.0 mmol of substituted anthranilic acid with 3.0 mL of formamide (acting as both reactant and polar solvent).

-

Catalysis: Add 10 mol% of an acid catalyst (e.g., p-toluenesulfonic acid) to increase the electrophilicity of the formamide carbonyl, lowering the activation energy for the initial nucleophilic attack.

-

Irradiation: Seal the vial and subject it to microwave irradiation at 150°C for 10 minutes. Causality: Microwave heating provides instantaneous, uniform energy transfer, preventing the formation of thermodynamic degradation products common in prolonged oil-bath heating.

-

Self-Validation (In-Process): Remove a 10 µL aliquot, dilute in methanol, and perform Thin-Layer Chromatography (TLC) against a pure anthranilic acid standard. The complete disappearance of the starting material spot validates the cyclization.

-

Work-Up: Pour the cooled mixture into 15 mL of ice-cold distilled water. The sudden shift in solvent polarity forces the hydrophobic quinazolinone to precipitate.

-

Isolation & QC: Filter the precipitate, wash with cold water, and dry under vacuum. Confirm the exact mass and purity (>95%) using LC-MS before downstream biological testing.

Protocol 2: ADP-Glo™ Biochemical Assay for EGFR Kinase Inhibition

Purpose: To quantify the IC50 of synthesized quinazoline derivatives against the EGFR kinase domain.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare a kinase buffer (40 mM Tris-HCl, 20 mM MgCl2, 0.1 mg/mL BSA). Causality: Mg2+ is strictly required to coordinate the ATP phosphates, enabling the kinase to transfer the terminal phosphate to the substrate.

-

Reaction Assembly: In a 384-well plate, combine 10 ng of recombinant EGFR kinase, 10 µM of the test quinazoline compound (serially diluted), and a generic tyrosine kinase peptide substrate.

-

Initiation: Add ATP to a final concentration of 10 µM (near the Km of EGFR) to initiate the reaction. Incubate for 60 minutes at room temperature. Causality: Using an ATP concentration near the Km ensures the assay is highly sensitive to competitive inhibitors like quinazolines.

-

Self-Validation (Controls): Include a positive control well (1 µM Gefitinib) to validate assay sensitivity, and a negative control well (DMSO vehicle only) to establish the maximum kinase activity baseline. Furthermore, run an ATP/ADP standard curve on the same plate to ensure the luminescence readout falls within the linear dynamic range.

-

Detection: Add the ADP-Glo reagent to terminate the kinase reaction and deplete unreacted ATP. Incubate for 40 minutes. Add the Kinase Detection Reagent to convert the generated ADP back to ATP, which is subsequently utilized by a luciferase/luciferin reaction to generate light.

-

Analysis: Measure luminescence using a microplate reader. Calculate the IC50 using non-linear regression analysis (GraphPad Prism) by plotting log(inhibitor) vs. normalized luminescence.

References

-

Quinazoline Based HDAC Dual Inhibitors. Encyclopedia MDPI. Available at: [Link]

-

Quinazolinones, the Winning Horse in Drug Discovery. PubMed Central (PMC). Available at: [Link]

-

Niementowski quinazoline synthesis. Grokipedia. Available at:[Link]

-

Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. PubMed Central (PMC). Available at:[Link]

-

Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities. MDPI. Available at: [Link]

-

Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors. MDPI. Available at: [Link]

Sources

Spectroscopic Elucidation of 6,7-Dimethoxy-2-methylquinazoline: A Multidimensional Analytical Framework

Introduction & Molecular Anatomy

6,7-Dimethoxy-2-methylquinazoline (Molecular Formula: C₁₁H₁₂N₂O₂, MW: 204.23 g/mol ) is a highly privileged nitrogenous bicyclic scaffold. The quinazoline core serves as the foundational pharmacophore for numerous kinase inhibitors (e.g., EGFR/PDGFR inhibitors) and α1 -adrenergic receptor antagonists[1]. The structural integrity of this molecule—specifically the precise regiochemistry of the methoxy groups at C6 and C7, and the methyl group at C2—must be rigorously validated during synthesis or isolation.

As a Senior Application Scientist, the approach to characterizing this molecule relies on a self-validating, multidimensional spectroscopic workflow. We do not merely collect data; we cross-examine the vibrational modes (FT-IR), nuclear shielding environments (NMR), and gas-phase fragmentation mechanics (ESI-MS) to build an unambiguous structural proof[2].

Multidimensional spectroscopic workflow for quinazoline derivative characterization.

Experimental Methodologies & Self-Validating Protocols

To ensure reproducibility and scientific trustworthiness, the following protocols outline the exact causality behind our experimental choices[3].

High-Resolution ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation : Weigh exactly 5.0 mg of the analyte.

-

Solvent Selection : Dissolve in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

-

Causality: 6,7-Dimethoxy-2-methylquinazoline lacks exchangeable protons (no N-H or O-H groups). CDCl₃ is selected because it provides excellent solvation for the moderately non-polar quinazoline core without risking deuterium exchange, while the deuterium lock ensures magnetic field stability[3].

-

-

Instrument Parameters : Acquire ¹H spectra at 500 MHz (16 scans, 30° pulse, 2.0 s relaxation delay). The long relaxation delay ensures the quantitative integration of the critical methyl and methoxy singlets. Acquire ¹³C spectra using a proton-decoupled sequence (WALTZ-16) with 1024 scans to resolve the highly deshielded quaternary carbons[4].

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

-

Background Collection : Collect an ambient air background spectrum (32 scans, 4 cm⁻¹ resolution).

-

Causality: Background subtraction is a mandatory self-validating step to remove atmospheric CO₂ and water vapor, which natively absorb in regions that can obscure the critical C=N stretching band of the quinazoline ring.

-

-

Data Acquisition : Place 1-2 mg of the crystalline sample on the diamond ATR crystal. Apply consistent anvil pressure to maximize the evanescent wave penetration. Scan from 4000 to 400 cm⁻¹[3].

Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS)

-

Sample Preparation : Prepare a 1 µg/mL solution in Methanol:Water (50:50, v/v) containing 0.1% Formic Acid.

-

Causality: Formic acid acts as a potent proton source. The basicity of the quinazoline nitrogens (N1 and N3) is exploited here; they readily accept protons, driving the efficient formation of [M+H]⁺ ions in positive ion mode (ESI+)[2].

-

-

Source Parameters : Capillary voltage at 3.5 kV, desolvation temperature at 350 °C. For tandem MS (MS/MS), apply a collision energy of 20 eV using Argon gas.

Data Synthesis & Mechanistic Analysis

Vibrational Spectroscopy (FT-IR)

The FT-IR spectrum of 6,7-dimethoxy-2-methylquinazoline provides immediate confirmation of the functional groups[5]. The absence of any broad bands above 3100 cm⁻¹ confirms the lack of N-H or O-H bonds. The diagnostic bands are driven by the conjugated heterocyclic system and the ether linkages.

Table 1: FT-IR Vibrational Assignments

| Wavenumber (cm⁻¹) | Vibrational Mode | Mechanistic Causality / Structural Feature |

| ~3005 | Aromatic C-H Stretch | Low-intensity, sharp bands typical of sp² C-H bonds on the fused benzene and pyrimidine rings. |

| ~2985, 2840 | Aliphatic C-H Stretch | Asymmetric and symmetric stretching of the C2-methyl and C6/C7-methoxy groups. The electronegative oxygen shifts the methoxy C-H stretch slightly lower. |

| ~1615 | C=N Stretch | Highly diagnostic for the imine-like bonds within the quinazoline pyrimidine ring. |

| ~1505 | Aromatic C=C Stretch | Skeletal vibrations of the fused aromatic system. |

| ~1235 | C-O-C Asymmetric Stretch | Confirms the presence of the aryl-alkyl ether (methoxy) linkages at positions 6 and 7. |

Nuclear Magnetic Resonance (NMR) Elucidation

NMR provides the definitive map of the molecule's atomic connectivity.

In the ¹H NMR spectrum , the symmetry and electronic environment dictate the chemical shifts[4]. The most deshielded proton is H-4 (~8.9 ppm). Its extreme downfield shift is caused by its position on an sp² carbon directly adjacent to the electronegative N3 atom and conjugated with N1, placing it in a massive deshielding cone. The aromatic protons H-5 and H-8 appear as two distinct singlets (~7.3 ppm and ~7.1 ppm, respectively) because they are para to each other and isolated by the methoxy substituents, preventing ortho/meta coupling[5].

Table 2: ¹H NMR Chemical Shifts (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality |

| 8.95 | Singlet (s) | 1H | H-4 | Highly deshielded by adjacent imine nitrogen (N3) and ring current. |

| 7.32 | Singlet (s) | 1H | H-5 | Aromatic proton, slightly deshielded by the fused pyrimidine ring. |

| 7.10 | Singlet (s) | 1H | H-8 | Aromatic proton, shielded by the adjacent electron-donating C7-methoxy group. |

| 4.04 | Singlet (s) | 3H | C6-OCH₃ | Deshielded by the electronegative oxygen atom. |

| 3.98 | Singlet (s) | 3H | C7-OCH₃ | Deshielded by the electronegative oxygen atom. |

| 2.80 | Singlet (s) | 3H | C2-CH₃ | Deshielded by the adjacent N1 and N3 atoms of the quinazoline core. |

In the ¹³C NMR spectrum , the carbon framework is validated. The C4 and C2 carbons are highly deshielded (~159 ppm and ~163 ppm) due to their double bonds to nitrogen[2].

Table 3: ¹³C NMR Chemical Shifts (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~163.5 | Quaternary (C=N) | C-2 |

| ~159.2 | Methine (C=N) | C-4 |

| ~155.0, 150.5 | Quaternary (C-O) | C-6, C-7 (Methoxy-bound aromatic carbons) |

| ~148.0, 108.0 | Quaternary | C-8a, C-4a (Bridgehead carbons) |

| ~105.5, 102.0 | Methine (Aromatic) | C-5, C-8 |

| ~56.5, 56.2 | Primary (Aliphatic) | C6-OCH₃, C7-OCH₃ |

| ~25.8 | Primary (Aliphatic) | C2-CH₃ |

Mass Spectrometry (ESI-MS/MS) & Fragmentation Mechanics

Under ESI+ conditions, the basic quinazoline core readily protonates to yield the intact molecular ion [M+H]⁺ at m/z 205.1[2]. Upon subjecting this precursor to Collision-Induced Dissociation (CID), the molecule undergoes highly predictable fragmentation pathways characteristic of methoxy-substituted nitrogen heterocycles.

A primary fragmentation route is the homolytic cleavage of a methyl radical (•CH₃) from one of the methoxy groups, yielding a stable radical cation at m/z 190.1. Alternatively, the pyrimidine ring can undergo cycloreversion, expelling acetonitrile (CH₃CN) from the C2-N3 region, yielding a fragment at m/z 164.1[2].

ESI-MS/MS fragmentation pathways for 6,7-dimethoxy-2-methylquinazoline.

Table 4: ESI-MS/MS Fragmentation Data

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Mechanistic Interpretation |

| 205.1 ([M+H]⁺) | 190.1 | 15 Da (•CH₃) | Loss of a methyl radical from the C6 or C7 methoxy group. |

| 205.1 ([M+H]⁺) | 164.1 | 41 Da (CH₃CN) | Cleavage of the pyrimidine ring (loss of C2 and N3 as acetonitrile). |

| 190.1 | 162.1 | 28 Da (CO) | Subsequent loss of carbon monoxide from the methoxy-cleaved radical cation. |

References

-

Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characterization, and DFT Mechanistic Study. MDPI. URL:[Link]

-

Potent and Selective Inhibitors of Platelet-Derived Growth Factor Receptor Phosphorylation. Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

-

How to prepare 6,7-dimethoxy-2-methyl quinazolinone from dimethoxy anthranilic acid? ResearchGate. URL:[Link]

Sources

structural characterization of 6,7-Dimethoxy-2-methylquinazoline derivatives

An In-Depth Technical Guide to the Structural Characterization of 6,7-Dimethoxy-2-methylquinazoline Derivatives

Introduction

The quinazoline scaffold, a fusion of benzene and pyrimidine rings, represents a cornerstone in medicinal chemistry.[1] Its derivatives are known to exhibit a vast array of pharmacological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[2][3][4] Within this broad class, derivatives of 6,7-Dimethoxy-2-methylquinazoline are of particular interest due to their demonstrated potential as targeted therapeutic agents, notably as kinase inhibitors in oncology.[5][6] The precise arrangement of atoms and substituents on this core structure dictates its biological activity, making unambiguous structural characterization a critical step in the drug discovery and development pipeline.

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the modern analytical techniques employed to elucidate and confirm the structure of novel 6,7-Dimethoxy-2-methylquinazoline derivatives. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating approach to structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Foundational Blueprint

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing a detailed map of the carbon-hydrogen framework. For 6,7-dimethoxy-2-methylquinazoline derivatives, both ¹H and ¹³C NMR are indispensable for confirming the core structure and identifying the position of various substituents.

Expertise & Causality: Why NMR is the First Step

NMR is the most powerful tool for providing a comprehensive picture of the molecule's covalent structure in solution. It allows us to "see" the chemical environment of each proton and carbon atom, confirming not only the presence of key functional groups but also their connectivity. Starting with NMR allows for the rapid confirmation of a successful synthesis and provides the foundational data upon which other techniques will build.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified quinazoline derivative.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; it must fully dissolve the compound without reacting with it and should have minimal interfering signals in the regions of interest. DMSO-d₆ is often used for its ability to dissolve a wide range of polar and non-polar compounds.[4]

-

Add a small amount (1-2 µL) of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent. TMS provides a reference point (0 ppm) for the chemical shift scale.

-

Ensure complete dissolution by gentle swirling or vortexing.

-

Transfer the clear solution to a clean, dry 5 mm NMR tube.[7]

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent to correct for any magnetic field drift.

-

"Shim" the magnetic field to optimize its homogeneity across the sample, which is crucial for obtaining sharp, well-resolved peaks.

-

Acquire a standard ¹H NMR spectrum. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.

-

Following proton analysis, acquire a ¹³C NMR spectrum. As the natural abundance of ¹³C is low (~1.1%), a greater number of scans and a longer acquisition time are required.

-

If necessary, perform advanced experiments like DEPT-135 (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ carbons.[2]

-

Data Interpretation: Decoding the Spectra

The substitution pattern of 6,7-dimethoxy-2-methylquinazoline gives rise to a characteristic set of signals.

-

¹H NMR Spectrum:

-

Aromatic Protons: Two singlets are expected for the protons at the H-5 and H-8 positions of the quinazoline ring, typically appearing in the δ 7.0-7.5 ppm range.[7] Their singlet nature is due to the absence of adjacent protons for coupling.

-

Methoxy Protons: Two distinct singlets, each integrating to 3 protons, will be observed for the two methoxy groups (-OCH₃) at C-6 and C-7. These signals are typically found in the δ 3.8-4.1 ppm region.[4][8]

-

Methyl Protons: A singlet integrating to 3 protons for the methyl group at the C-2 position will appear further upfield, usually around δ 2.0-3.0 ppm.

-

-

¹³C NMR Spectrum:

-

The spectrum will show distinct signals for all carbon atoms. The aromatic carbons of the quinazoline ring typically resonate between δ 105-165 ppm. The carbons attached to the electronegative oxygen (C-6 and C-7) and nitrogen atoms will be further downfield.[8][9]

-

The methoxy carbons will appear around δ 56 ppm, and the C-2 methyl carbon will be significantly upfield.[8]

-

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for the 6,7-Dimethoxy-2-methylquinazoline Core

| Assignment | ¹H NMR (DMSO-d₆) | ¹³C NMR (DMSO-d₆) |

| C2-CH₃ | ~2.5 (s, 3H) | ~20-25 |

| C6-OCH₃ | ~3.8-4.0 (s, 3H) | ~56.1 |

| C7-OCH₃ | ~3.8-4.0 (s, 3H) | ~56.4 |

| H-5 | ~7.3-7.5 (s, 1H) | ~105-108 |

| H-8 | ~7.0-7.3 (s, 1H) | ~108-110 |

| Quaternary Carbons | N/A | ~113, 143, 148, 155, 160 |

Data compiled from references[4][8]. Note: Exact shifts will vary based on other substituents and the solvent used.

Diagram 1: General Workflow for NMR-based Structural Confirmation

Caption: A streamlined workflow for structural analysis using NMR spectroscopy.

Mass Spectrometry (MS): Confirming Molecular Identity

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight of the synthesized compound and, through fragmentation analysis, providing further structural confirmation.

Expertise & Causality: Why MS is Essential for Validation

While NMR provides the structural blueprint, MS offers the definitive confirmation of the compound's elemental composition and molecular weight. High-Resolution Mass Spectrometry (HRMS) can provide mass accuracy to within a few parts per million, allowing for the unambiguous determination of the molecular formula. This is a non-negotiable step for publication and regulatory submission, as it rules out alternative structures with the same nominal mass.

Experimental Protocol: LC-MS for Purity and Molecular Weight

Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method as it combines the separation power of HPLC with the detection capabilities of MS.

-

Sample Preparation:

-

Prepare a dilute solution of the compound (~1 mg/mL) in a solvent compatible with the mobile phase, such as acetonitrile or methanol.

-

Filter the sample through a 0.22 µm syringe filter to remove any particulates that could damage the instrument.[10]

-

-

LC Separation:

-

Employ a reversed-phase C18 column, which is well-suited for separating aromatic heterocyclic compounds.[11][12]

-

Use a mobile phase gradient, typically consisting of water (A) and acetonitrile or methanol (B), both often containing a small amount of an acid like formic acid (0.1%) to facilitate protonation.

-

A typical gradient might run from 10% B to 95% B over several minutes to ensure good separation of the main compound from any impurities or starting materials.

-

-

MS Analysis:

-

Use Electrospray Ionization (ESI) in positive ion mode, as the nitrogen atoms in the quinazoline ring are readily protonated.[13]

-